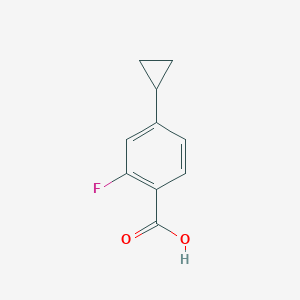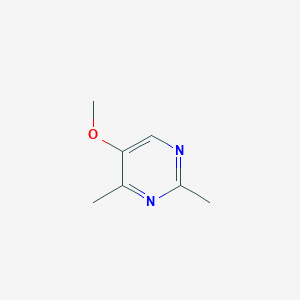
5-Methoxy-2,4-dimethylpyrimidine
Vue d'ensemble
Description
5-Methoxy-2,4-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2,4-dimethylpyrimidine involves a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Applications De Recherche Scientifique
Antifungal Properties
5-Methoxy-2,4-dimethylpyrimidine derivatives have demonstrated significant antifungal properties. A study by Jafar et al. (2017) synthesized compounds that showed effective biological activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential as useful antifungal agents.
Antiviral Activity
These derivatives also exhibit notable antiviral activities. For example, Hocková et al. (2003) investigated 5-substituted 2,4-diaminopyrimidine derivatives and found them to be markedly inhibitory to retrovirus replication in cell culture. This highlights their potential in antiviral therapies.
Chemical Synthesis and Molecular Structure
In chemical synthesis, these pyrimidine derivatives are useful as intermediates. Liu Guo-ji (2009) reported on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, showcasing its role as an intermediate in the production of more complex compounds. Additionally, Rajam et al. (2018) detailed the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, demonstrating the structural versatility of these compounds.
Therapeutic Applications
Studies like Xiang et al. (2020) have explored the therapeutic applications of methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds. These studies indicate the potential of such derivatives in cancer treatment due to their microtubule depolymerizing effects.
Pharmaceutical Development
The development of pharmaceutical drugs often involves these pyrimidine derivatives. For instance, Rosowsky et al. (2002) investigated derivatives for their inhibition of dihydrofolate reductase from various organisms, indicating their potential in treating infections and other conditions.
Propriétés
IUPAC Name |
5-methoxy-2,4-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYZTADXFSUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736779 | |
| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,4-dimethylpyrimidine | |
CAS RN |
1369766-72-2 | |
| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

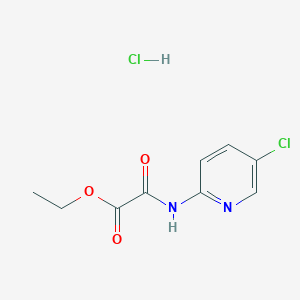
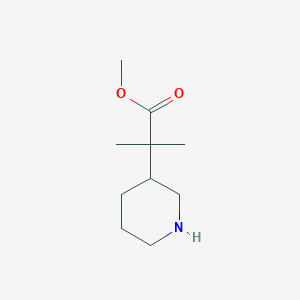
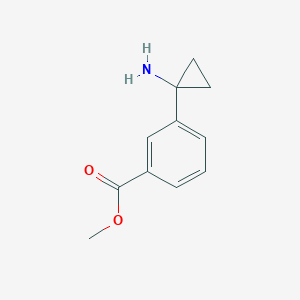
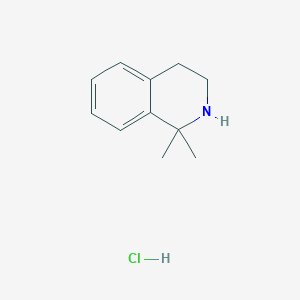
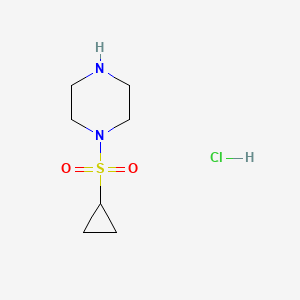
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
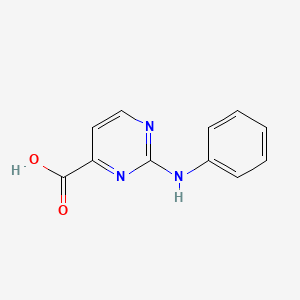
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
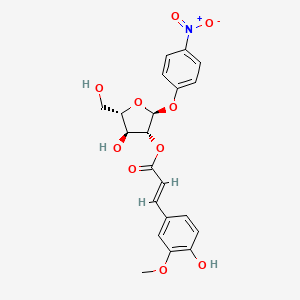
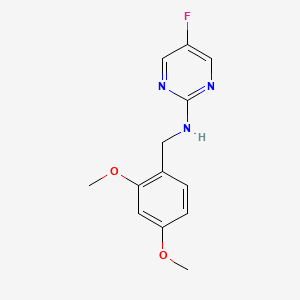
![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
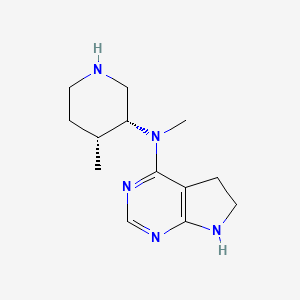
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)
